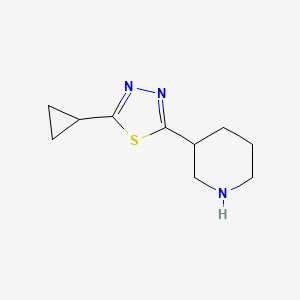

3-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

描述

属性

IUPAC Name |

2-cyclopropyl-5-piperidin-3-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMJDBQJEZWKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.31 g/mol. The compound features a piperidine ring linked to a thiadiazole moiety, which is known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors by binding to their active sites or altering their conformations. This mechanism can lead to significant changes in various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. Research indicates that compounds containing thiadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of cancer cells with IC50 values often in the low micromolar range. For example, certain derivatives showed IC50 values against breast cancer (MCF-7) and lung carcinoma (A549) cell lines as low as 0.28 μg/mL and 0.52 μg/mL respectively .

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The presence of the thiadiazole ring is crucial for enhancing antibacterial potency against both Gram-positive and Gram-negative bacteria. Some studies report minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds like this compound have been investigated for:

- Anti-inflammatory : Potential effects in reducing inflammation.

- Anticonvulsant : Activity in seizure models.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiadiazole derivatives on multiple human cancer cell lines using the MTT assay. The results indicated that these compounds could selectively inhibit cancer cell growth without affecting normal cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiadiazole derivatives with target proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). These studies help elucidate the structure-activity relationship (SAR) critical for developing more effective anticancer agents .

科学研究应用

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole, including 3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine, exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that compounds with the thiadiazole structure possess antibacterial and antifungal properties.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines.

- Neuropharmacological Effects : There is ongoing investigation into its potential as a neuroprotective agent or in treating neurological disorders.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation.

Structural Analog Comparison

The versatility of thiadiazole derivatives is further illustrated by comparing this compound with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine | Contains a methoxyphenethyl group | Enhanced binding affinity to dihydrofolate reductase |

| N-(5-Cyclopropylthiadiazol-2-yl)acetamide | Acetamide instead of piperidine | Exhibits distinct antibacterial properties |

| 5-(Trifluoromethyl)-1,3,4-thiadiazole derivatives | Contains trifluoromethyl group | Notable for increased lipophilicity and biological activity |

These comparisons underscore the potential applications of thiadiazole derivatives while highlighting the unique characteristics imparted by specific substituents like cyclopropyl and piperidine groups.

相似化合物的比较

Key Findings and Implications

- Substituent Position : The 3-substituted piperidine isomer may offer steric advantages over the 4-substituted variant in receptor binding .

- Heterocycle Choice : Thiadiazole’s sulfur atom contributes to metabolic stability and electronic interactions, whereas oxadiazole analogs prioritize solubility .

- Pharmacological Potential: Fluorinated or aromatic substituents (e.g., benzisoxazole) enhance receptor selectivity, suggesting that the cyclopropyl-thiadiazole group in the target compound could be optimized for specific targets .

准备方法

Formation of the Thiadiazole Core

Key Reaction: Cyclopropyl isothiocyanate reacts with hydrazine hydrate to form the 1,3,4-thiadiazole ring.

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux (~80-100°C)

- Duration: 4-8 hours

- Catalyst: None typically required, but acid catalysis (e.g., HCl) can be employed to enhance cyclization

Mechanism: Nucleophilic attack of hydrazine on the isothiocyanate group, followed by cyclization to form the thiadiazole ring, incorporating the cyclopropyl group at the 5-position.

Functionalization of the Thiadiazole

The thiadiazole intermediate is then functionalized at the 2-position with a suitable leaving group (e.g., halide or activated ester) to facilitate subsequent nucleophilic substitution with piperidine derivatives.

- Halogenation at the 2-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

- Alternatively, direct coupling with a thiadiazole precursor bearing a reactive handle

Coupling with Piperidine

The key step involves nucleophilic substitution of the activated thiadiazole intermediate with piperidine:

- Reagents: Piperidine, possibly with a base such as potassium carbonate or DIPEA

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Conditions: Room temperature to mild heating (~50°C)

- Duration: 12-24 hours

This step attaches the piperidine ring to the thiadiazole core, forming the core structure of the target compound.

Final Acylation (Optional)

If the synthesis aims to produce derivatives with specific substituents on the piperidine nitrogen, acylation using acyl chlorides (e.g., 2-fluorobenzoyl chloride) can be performed:

- Reagents: Acyl chloride, base (e.g., triethylamine)

- Solvent: DCM or tetrahydrofuran (THF)

- Conditions: 0°C to room temperature

- Duration: Several hours

This step yields the final compound, 3-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine , with high purity after purification.

Purification and Characterization

The crude product is purified via recrystallization or chromatography (silica gel column chromatography, using solvents such as ethyl acetate/hexane). Characterization techniques include NMR, MS, and HPLC to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| 1 | Thiadiazole ring formation | Cyclopropyl isothiocyanate + hydrazine hydrate | Reflux, ethanol | Form heterocyclic core | Reaction monitored by TLC |

| 2 | Halogenation at 2-position | NBS or NCS | Room temp, DCM | Activate for substitution | Control reaction time to prevent over-halogenation |

| 3 | Nucleophilic substitution | Piperidine + base | DCM/DMF, 50°C | Attach piperidine | Excess piperidine can drive reaction |

| 4 | Acylation (if needed) | Acyl chloride + triethylamine | 0°C to RT | Final substitution | Purify via recrystallization |

Research Findings and Optimization Strategies

- Yield Improvement: Use of microwave-assisted synthesis has shown to increase yields and reduce reaction times in heterocycle formation.

- Reaction Control: Strict temperature control during halogenation prevents side reactions.

- Purity: Chromatographic purification ensures high-quality final products suitable for biological evaluation.

- Stereochemistry: The cyclopropyl group’s stereochemistry can influence biological activity; stereoselective synthesis methods are under exploration.

常见问题

Q. What experimental and computational frameworks resolve reproducibility challenges in cross-laboratory studies?

Q. Notes

- Avoided consumer/commercial references (e.g., pricing, suppliers).

- Advanced questions emphasize computational-experimental integration and data contradiction resolution.

- Basic questions focus on foundational synthesis and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。